

# Nitroxoline PD-1 blockade combination immunotherapy

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## Compound Focus: Nitroxoline

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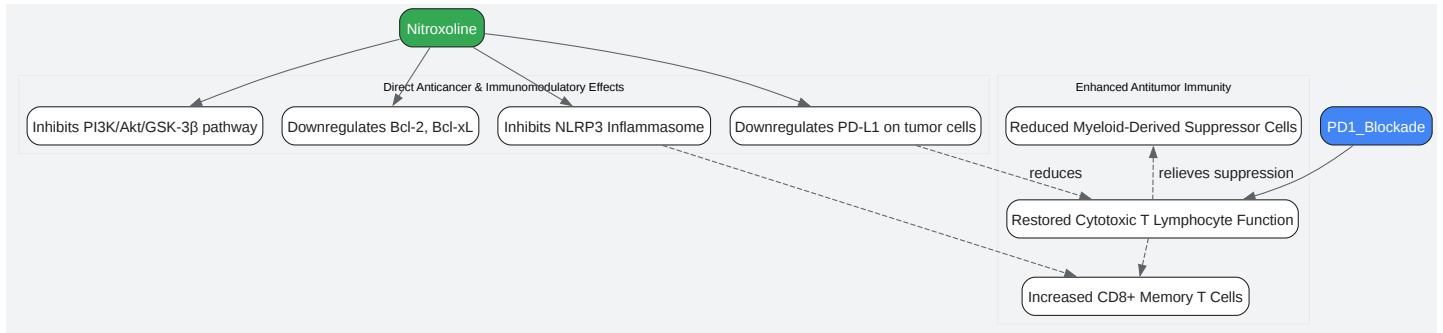
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## Introduction and Scientific Rationale

The combination of **nitroxoline**, a repurposed antibacterial agent with multifaceted anticancer and immunomodulatory properties, and **PD-1 blockade**, an established pillar of cancer immunotherapy, demonstrates synergistic antitumor efficacy in preclinical models [1] [2]. This combination leverages direct anticancer effects with enhanced antitumor immunity, offering a novel approach to overcome resistance to single-agent immunotherapy.

The proposed mechanism of action for this combination therapy is multi-layered, as illustrated below.



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*Diagram 1: Proposed synergistic mechanism of **nitroxoline** and PD-1 blockade combination therapy. **Nitroxoline** exerts direct effects on cancer cell signaling and viability, while simultaneously modulating the tumor immune microenvironment. PD-1 blockade acts to reinvigorate T-cell function. Together, they promote a more robust antitumor immune response.*

## Summary of Key Preclinical Findings

The efficacy of **nitroxoline** and PD-1 blockade has been primarily demonstrated in a murine model of prostate cancer. The table below summarizes the key quantitative findings from this study [1] [2].

*Table 1: Key Findings from a Prostate Cancer Mouse Model Treated with **Nitroxoline** and PD-1 Blockade*

Experimental Category	Finding	Measurement/Effect
Tumor Growth & Viability	Synergistic suppression	Reduction in tumor weight, bioluminescence signal, and serum PSA levels.
In Vitro Cytotoxicity	Inhibited cell viability & proliferation	IC50 values varied with exposure time (XTT assay). Colony formation significantly reduced.
Molecular Pathways (in tumor cells)	Downregulated PI3K/Akt signaling	Reduced phospho-PI3K, phospho-Akt (Thr308 & Ser473), phospho-GSK-3 $\beta$ .
	Promoted apoptosis	Downregulation of Bcl-2 and Bcl-xL; increased cleaved caspase-3.
Immune Checkpoint Modulation	Downregulated PD-L1	Reduced PD-L1 expression on prostate cancer cell lines and in tumor tissue.
Systemic Immune Response	Increased cytotoxic T cells	Elevated CD44+CD62L+CD8+ memory T cell populations in peripheral blood.
	Reduced immunosuppressive cells	Decreased myeloid-derived suppressor cell (MDSC) numbers in peripheral blood.

Beyond its direct anticancer effects, recent research has uncovered that **nitroxoline** is a novel and potent inhibitor of the **NLRP3 inflammasome** [3]. It directly binds to the NACHT domain of NLRP3, inhibiting inflammasome assembly and subsequent pyroptosis. This activity significantly reduces the secretion of pro-inflammatory cytokines like IL-1 $\beta$ , which may help alleviate an immunosuppressive tumor microenvironment and contribute to the enhanced efficacy of PD-1 blockade.

## Detailed Experimental Protocols

Here is a detailed methodology based on the seminal study by Xu et al. (2019) for evaluating the **nitroxoline** and PD-1 blockade combination in a preclinical prostate cancer model [1] [2].

## Protocol 1: In Vitro Assessment of Nitroxoline on Prostate Cancer Cells

This protocol outlines the procedure for evaluating the direct effects of **nitroxoline** on cancer cell viability, proliferation, and protein expression.

- **Key Materials:**

- **Cell Lines:** Mouse prostate cancer cell line RM9-Luc-PSA. Human prostate cancer lines (e.g., LNCaP, DU145, PC3) can be used for validation.
- **Drug: Nitroxoline** (e.g., dissolved in DMSO or as a lysine salt in PBS for better solubility).
- **Assay Kits:** XTT cell viability kit, Crystal violet stain for colony formation.
- **Antibodies:** Antibodies for Western Blot: phospho-PI3K, phospho-Akt (Thr308/Ser473), phospho-GSK-3 $\beta$ , Bcl-2, Bcl-xL, cleaved caspase-3, PD-L1,  $\beta$ -actin.

- **Procedure:**

- **Cell Viability (XTT) Assay:**

- Seed cells in 96-well plates (1,000 cells/well) and allow to adhere overnight.
- Treat with a concentration gradient of **nitroxoline** (e.g., 0 - 50  $\mu$ M) for 24, 48, 72, and 96 hours.
- Add XTT reagent and incubate for 4 hours before measuring absorbance at 450-500 nm. Calculate IC50 values.

- **Colony Formation Assay:**

- Seed cells in 6-well plates (200 cells/well).
- After overnight attachment, treat with **nitroxoline** for 48 hours.
- Replace the medium with drug-free medium and refresh every 3 days for 14 days, or until visible colonies form.
- Fix colonies with 4% paraformaldehyde, stain with 0.1% crystal violet, and count colonies manually (>50 cells/colony).

- **Western Blot Analysis:**

- Treat cells with **nitroxoline** (e.g., 1, 5, 10  $\mu$ M) for 48 hours.
- Harvest cells and lyse in ice-cold RIPA buffer with protease/phosphatase inhibitors.
- Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and incubate with primary antibodies overnight at 4°C.
- Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using an ECL detection system.

## Protocol 2: In Vivo Orthotopic Prostate Cancer Model and Treatment

This protocol describes the establishment of an orthotopic mouse model and the subsequent treatment regimen to evaluate the combination therapy's efficacy.

- **Key Materials:**

- **Animals:** Male C57BL/6 mice (6-8 weeks old), maintained in a specific-pathogen-free facility.
- **Cells:** RM9-Luc-PSA cells.
- **Drugs: Nitroxoline** (dissolved in PBS); anti-mouse PD-1 antibody (clone RMP1-14, BioXcell); PBS as vehicle control.
- **Equipment:** In vivo bioluminescence imaging system.

- **Procedure:**

- **Orthotopic Implantation:**
  - Anesthetize mice and perform a small lower midline laparotomy.
  - Inject RM9-Luc-PSA cells (e.g.,  $1 \times 10^5$  cells in 20  $\mu$ L) into the dorsal prostate lobe.
  - Close the wound in layers.
- **Treatment Regimen:**
  - One week after implantation, randomize mice into four treatment groups (n=5-10/group):
    - **Group 1:** Vehicle control (PBS)
    - **Group 2: Nitroxoline** alone (e.g., 50 mg/kg, administered via oral gavage daily)
    - **Group 3:** Anti-PD-1 antibody alone (e.g., 200  $\mu$ g, intraperitoneal injection every 3 days)
    - **Group 4: Nitroxoline** + Anti-PD-1 antibody
  - Continue treatment for 3-4 weeks.
- **Monitoring and Analysis:**
  - Monitor tumor growth weekly via bioluminescence imaging after intraperitoneal injection of D-luciferin.
  - Collect blood serum periodically to measure PSA levels as a surrogate tumor marker.
  - At endpoint, euthanize mice, harvest tumors and weigh them. Harvest peripheral blood and spleens for immune profiling.

## Protocol 3: Immune Profiling by Flow Cytometry

This protocol details the analysis of immune cell populations in peripheral blood, a critical step for confirming the immunomodulatory effects of the combination.

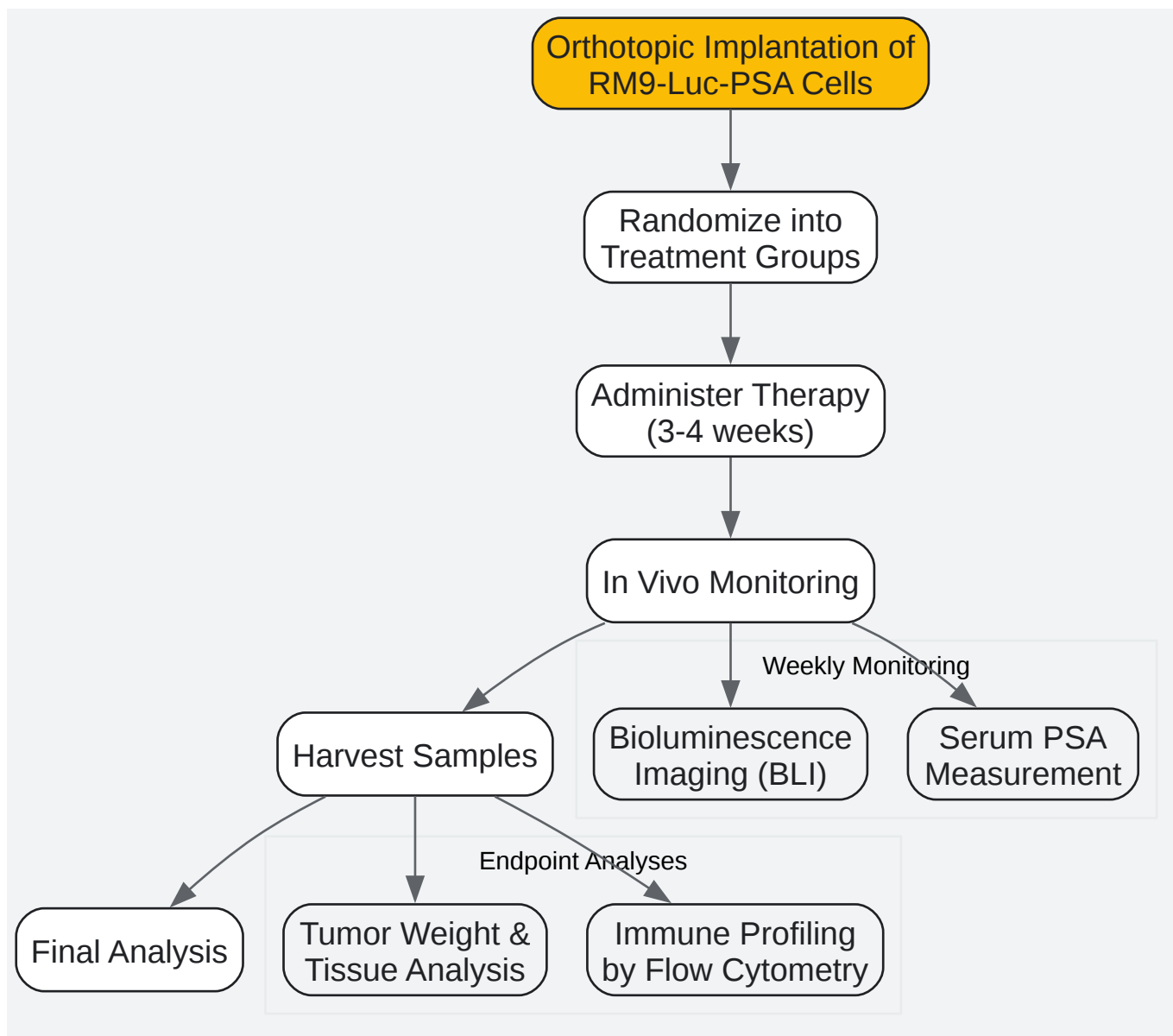
- **Key Materials:**

- **Samples:** Peripheral blood from treated mice.
- **Antibodies for Flow Cytometry:** FITC-anti-CD11b, PE-anti-Gr-1 (for MDSCs); FITC-anti-CD44, PE-anti-CD62L, APC-Cy7-anti-CD8a (for memory T cells).

- **Procedure:**

- **Sample Preparation:**
  - Collect peripheral blood in heparinized tubes.
  - Lyse red blood cells using ammonium-chloride-potassium (ACK) lysing buffer.
  - Wash cells and resuspend in FACS buffer.
- **Cell Staining:**
  - Aliquot cells into staining tubes.
  - Incubate with appropriately titrated antibody cocktails for 30 minutes on ice in the dark.
  - Wash cells to remove unbound antibody.
- **Data Acquisition and Analysis:**
  - Acquire data on a flow cytometer.
  - Analyze the data to identify populations of interest:
    - **MDSCs:** CD11b<sup>+</sup> Gr-1<sup>+</sup>.
    - **CD8<sup>+</sup> Memory T cells:** CD8<sup>+</sup> CD44<sup>+</sup> CD62L<sup>+</sup>.

The workflow for the core in vivo and analysis experiments is summarized in the following diagram.



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Diagram 2: Experimental workflow for in vivo evaluation of **nitroxoline** and PD-1 blockade combination therapy.

## Discussion and Application Notes

- **Synergistic Mechanism:** The efficacy of this combination likely stems from **nitroxoline**'s ability to create a more permissive tumor microenvironment. By downregulating PD-L1 on tumor cells and suppressing immunosuppressive MDSCs, while simultaneously promoting memory T cell

development, **nitroxoline** may sensitize the tumor to the T-cell-reinvigorating effects of PD-1 blockade [1].

- **Translational Potential:** Given **nitroxoline**'s established safety profile in humans for other indications, this combination therapy offers a promising and potentially expedited path for clinical translation in prostate cancer and possibly other solid tumors [4] [3].
- **Considerations and Future Directions:** Research is still in the preclinical stage. Future work should focus on validating these findings in additional cancer types, determining optimal dosing schedules, and exploring the contribution of its newly identified NLRP3 inhibitory activity to the overall antitumor effect [3]. The potential for **nitroxoline** to resensitize resistant tumors to other therapies, as seen with antibiotics, could also be an exciting area of investigation [4].

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